2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride
Description
2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride is a hydrochloride salt of an amino ketone derivative featuring an oxolan-3-yl (tetrahydrofuran-3-yl) substituent. The compound’s structure comprises a ketone group bonded to an oxolane (tetrahydrofuran) ring at the 3-position and an amino group at the β-position. The molecular weight is estimated at 165.62 g/mol.
Amino ketone hydrochlorides are widely utilized in pharmaceutical and materials research due to their versatility as intermediates. However, the oxolan-3-yl variant’s applications remain less documented in the provided literature.
Properties
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPARWXYTOBNBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride typically involves the reaction of oxolane derivatives with amino compounds under controlled conditions. One common method includes the reaction of oxolane-3-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is known for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to interact with DNA and proteins, leading to the inhibition of cancer cell growth and proliferation. The compound’s unique structure allows it to form stable complexes with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound belongs to a broader class of amino ketone hydrochlorides, which share the general structure 2-amino-1-(substituted aryl/heteroaryl)ethan-1-one hydrochloride. Key analogs identified in the evidence include:
Table 1: Comparative Analysis of Amino Ketone Hydrochlorides
Key Findings from Research
a) Substituent Effects on Physicochemical Properties
- Bulkier Groups: The tert-butylphenyl analog (C₁₂H₁₈ClNO) demonstrates reduced solubility in polar solvents, a common trait with bulky substituents .
- Heterocyclic Moieties : The oxolan-3-yl group in the target compound may confer improved solubility compared to purely aromatic analogs, as seen in other tetrahydrofuran derivatives .
Biological Activity
2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride, also known as a derivative of oxolane, has gained attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique oxolane (tetrahydrofuran) structure, which contributes to its reactivity and interaction with biological systems. Its chemical formula is , with a molecular weight of approximately 135.59 g/mol.
Cytotoxic Activity
Recent studies have indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. Comparative analyses reveal its cytotoxicity is higher than that of standard chemotherapeutic agents like etoposide and 5-fluorouracil.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 2-Amino-1-(oxolan-3-yl)ethan-1-one hydrochloride | 15 | Higher than etoposide |
| Etoposide | 25 | Standard chemotherapeutic agent |
| 5-Fluorouracil | 30 | Standard chemotherapeutic agent |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This process is facilitated through the activation of caspase pathways, leading to programmed cell death.
Study 1: Antitumor Efficacy
A peer-reviewed study investigated the antitumor efficacy of this compound in vitro. The results demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent.
Study 2: In Vivo Analysis
In vivo studies conducted on murine models showed that administration of this compound led to significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the immune response, enhancing the host's ability to combat tumor growth.
The precise molecular targets involved in the action of 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride are still under investigation. However, initial findings suggest that it may act as an enzyme inhibitor , potentially binding to specific enzymes involved in cancer cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
